molecular formula C10H13BrO B8726208 1-(2-bromoethyl)-4-(methoxymethyl)benzene CAS No. 104060-25-5

1-(2-bromoethyl)-4-(methoxymethyl)benzene

Cat. No.: B8726208
CAS No.: 104060-25-5
M. Wt: 229.11 g/mol
InChI Key: ZOXGGJAWWUDXSB-UHFFFAOYSA-N
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Description

1-(2-bromoethyl)-4-(methoxymethyl)benzene is an organic compound that belongs to the class of phenylethyl bromides It is characterized by the presence of a methoxymethyl group attached to the phenyl ring and a bromine atom attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromoethyl)-4-(methoxymethyl)benzene typically involves the bromination of 4-(Methoxymethyl)phenylethyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions usually involve refluxing the alcohol with the brominating agent in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromoethyl)-4-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include cyclohexyl derivatives.

Scientific Research Applications

1-(2-bromoethyl)-4-(methoxymethyl)benzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and cardiovascular diseases.

    Biological Studies: It is used in the study of enzyme mechanisms and receptor-ligand interactions.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-4-(methoxymethyl)benzene involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This leads to the formation of new carbon-nucleophile bonds. The methoxymethyl group can also participate in various chemical reactions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)phenylethyl chloride
  • 4-(Methoxymethyl)phenylethyl iodide
  • 4-(Methoxymethyl)phenylethyl fluoride

Uniqueness

1-(2-bromoethyl)-4-(methoxymethyl)benzene is unique due to its specific reactivity profile. The bromine atom provides a good balance between reactivity and stability, making it suitable for a wide range of chemical reactions. Compared to its chloride and iodide counterparts, the bromide is more reactive than the chloride but less reactive than the iodide, offering a versatile intermediate for organic synthesis .

Properties

CAS No.

104060-25-5

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

1-(2-bromoethyl)-4-(methoxymethyl)benzene

InChI

InChI=1S/C10H13BrO/c1-12-8-10-4-2-9(3-5-10)6-7-11/h2-5H,6-8H2,1H3

InChI Key

ZOXGGJAWWUDXSB-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)CCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 1-(2-bromoethyl)-4-hydroxymethylbenzene (0.5 g) is then added to a solution of 0.44 g methyl benzene-sulfonate and 0.32 g K2CO3 in 10 mL of methanol and allowed to react for 4 h. The solution is neutralized with methanolic HCl and extracted with ether. The ether extract is dried over Na2SO4, filtered, and the solvent removed under vacuum to yield 1-(methoxymethyl)-4-(2-bromoethyl)benzene (13).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 60% NaH in paraffin (13.9 mmol; 0.56 g) in THF (20 ml) cooled to 0° C. was first added, dropwise, a solution of 4-(2-bromoethyl)benzyl alcohol (9.25 mmol; 1.99 g) in THF (20 ml) in an ice bath, followed by iodomethane (13.9 mmol; 1.972 g; 0.86 ml). The mixture was stirred at room temperature for 1 hour 30 minutes, after which it was poured into water and extracted with ethyl acetate. The combined organic phases were washed with saturated NaCl solution (3×20 ml), dried over anhydrous sodium sulfate and evaporated under reduced pressure. The residue was chromatographed on a column of alumina, eluting with ethyl acetate, to give 1.38 g of product as an oil (65%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
paraffin
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step Two
Quantity
0.86 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

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